

Application Notes & Protocols: N,N'-Ethylenebispalmitamide in Drug Delivery Systems

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Compound of Interest

Compound Name:	Hexadecanamide, N,N'-1,2-ethanediylobis-
CAS No.:	5518-18-3
Cat. No.:	B1346784

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Introduction: Unveiling the Potential of N,N'-Ethylenebispalmitamide

N,N'-Ethylenebispalmitamide (EBP) is a synthetic bis-amide wax molecule formed from the reaction of ethylenediamine and palmitic acid.[1][2] With the chemical formula C₃₄H₆₈N₂O₂, this waxy, white to off-white solid possesses a unique amphiphilic character stemming from its long hydrophobic palmitate chains and a central, more polar ethylenebisamide core.[3][4] While traditionally used in the plastics and coatings industries as a lubricant, dispersing agent, and slip additive, its physicochemical properties make it a compelling, yet underexplored, candidate for pharmaceutical formulation and advanced drug delivery.[5]

The primary rationale for exploring EBP in drug delivery lies in its:

- **Biocompatibility and Low Toxicity:** EBP and its close analog, N,N'-ethylenebisstearamide (EBS), are generally considered non-toxic and have a favorable safety profile. This is a

foundational requirement for any excipient intended for pharmaceutical use.

- **High Melting Point and Stability:** EBP exhibits a high melting point, contributing to the thermal stability of formulations.[6][7] This is particularly advantageous for creating solid dosage forms or stable nanoparticle matrices that can protect labile drug molecules.
- **Lipid Matrix Forming Capability:** As a solid lipid, EBP is an excellent candidate for forming the core matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[8][9] These systems are renowned for their ability to enhance the bioavailability of poorly water-soluble drugs.
- **Controlled Release Properties:** The hydrophobic nature of EBP allows it to function as a matrix-forming agent in tablets and microspheres, retarding the ingress of water and thereby controlling the dissolution and release of the encapsulated drug.[10]

This document serves as a comprehensive guide for researchers and formulation scientists, providing the foundational knowledge and detailed protocols required to effectively utilize N,N'-Ethylenebispalmitamide in the development of next-generation drug delivery systems.

Physicochemical & Pharmaceutical Properties

A thorough understanding of EBP's properties is critical for rational formulation design. Key parameters are summarized below.

Property	Value / Description	Significance in Drug Delivery
Chemical Name	N-[2-(hexadecanoylamino)ethyl]hexadecanamide[3]	---
CAS Number	5518-18-3[3]	Unique identifier for regulatory and procurement purposes.
Molecular Formula	C34H68N2O2[3]	---
Molecular Weight	536.92 g/mol [2]	Influences diffusion and formulation calculations.
Appearance	White to off-white waxy solid, powder, or pellets.[3][4]	Affects processing and handling during formulation.
Melting Point	~144-146 °C (for the related EBS)[6]	High melting point ensures the solid state of the lipid matrix at physiological temperatures, crucial for SLNs and controlled-release matrices.
Solubility	Insoluble in water. Soluble in hot chlorinated hydrocarbons and aromatic solvents.[11]	Essential for selecting appropriate formulation methods (e.g., hot homogenization vs. solvent-based techniques).
Safety Profile	Generally considered non-toxic and does not meet GHS hazard criteria.[3]	Critical for use as a pharmaceutical excipient, indicating good biocompatibility.

Formulation Strategies & Core Applications

EBP's versatility allows for its incorporation into several types of drug delivery systems. The most promising application is in the formulation of lipid-based nanoparticles.

Solid Lipid Nanoparticles (SLNs) as a Primary Application

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid like EBP.[8] This solid matrix provides superior control over drug release and enhances the stability of encapsulated compounds.

Causality Behind Experimental Choices: The goal of an SLN formulation is to encapsulate a therapeutic agent within a solid lipid core, dispersed in an aqueous medium. The choice of the hot homogenization technique is predicated on EBP's high melting point and poor water solubility. By melting the lipid, the drug can be dissolved or dispersed within it, forming a homogenous oil phase. High-pressure homogenization is then employed to break this hot oil phase into nanometer-sized droplets within the aqueous surfactant phase.[12] Subsequent cooling solidifies these droplets into SLNs, trapping the drug inside. The surfactant is critical for stabilizing the nanoparticles and preventing their aggregation.[8]

This protocol details the formulation of SLNs for a model hydrophobic drug.

Materials:

- N,N'-Ethylenebispalmitamide (EBP)
- Model Drug (e.g., Curcumin, Paclitaxel)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Purified Water (Milli-Q® or equivalent)

Equipment:

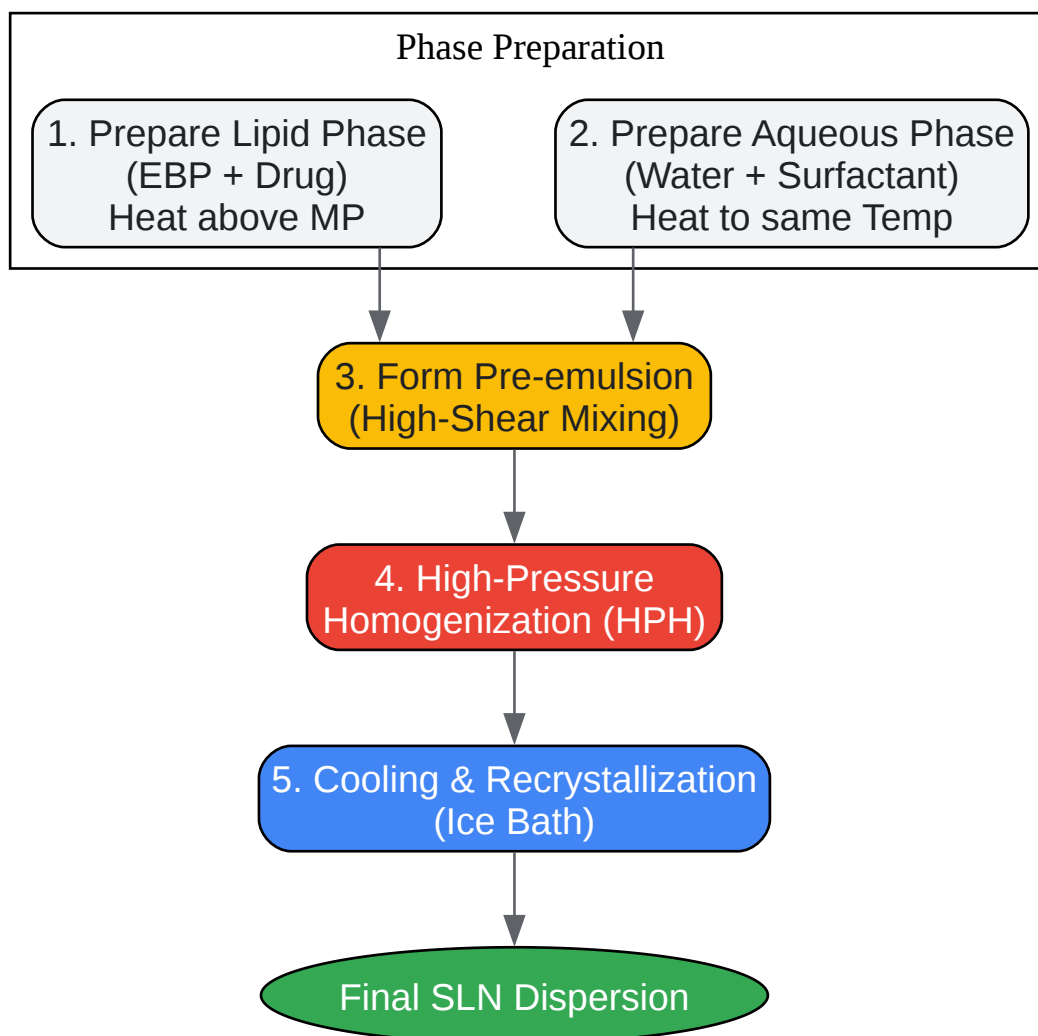
- High-Pressure Homogenizer (e.g., Avestin EmulsiFlex, Microfluidizer®)
- High-shear mixer (e.g., Ultra-Turrax®)
- Water bath or heating mantle with magnetic stirring
- Analytical balance

Step-by-Step Methodology:

- Preparation of the Lipid Phase:
 - Accurately weigh 5-10% (w/w) of EBP and place it in a glass beaker.
 - Add the desired amount of the model drug (e.g., 0.1-1% w/w of the final formulation).
 - Heat the beaker in a water bath to approximately 10-15°C above the melting point of EBP, under continuous magnetic stirring, until a clear, homogenous molten lipid phase is obtained. The drug must be fully dissolved or uniformly dispersed.
- Preparation of the Aqueous Phase:
 - In a separate beaker, weigh the required amount of purified water (to make up 100% w/w).
 - Add the surfactant (e.g., 1-2.5% w/w Poloxamer 188) to the water.
 - Heat the aqueous phase to the same temperature as the lipid phase under stirring to ensure the complete dissolution of the surfactant.
- Formation of the Pre-Emulsion:
 - Pour the hot aqueous phase into the molten lipid phase while stirring.
 - Immediately homogenize this mixture using a high-shear mixer at 8,000-10,000 rpm for 5-10 minutes. This creates a coarse, hot oil-in-water (o/w) pre-emulsion. The quality of this step is crucial for achieving a small final particle size.
- High-Pressure Homogenization:
 - Immediately transfer the hot pre-emulsion into the HPH, which has been pre-heated to the same temperature.
 - Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles. Self-Validation: The number of cycles and pressure should be optimized to achieve the desired particle size and a low polydispersity index (PDI).

- Cooling and Nanoparticle Formation:
 - Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.
 - Rapid cooling allows the lipid to recrystallize, forming solid lipid nanoparticles and entrapping the drug.
- Storage:
 - Store the final SLN dispersion at 4°C for further characterization.

The following diagram illustrates the key steps in the hot homogenization protocol.



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Caption: Workflow for EBP-based SLN preparation via hot homogenization.

Matrix Tablets for Controlled Oral Release

EBP can be incorporated into tablet formulations as a hydrophobic matrix-forming agent.[10] In this application, EBP is blended with the active pharmaceutical ingredient (API) and other excipients. During tablet compression, it forms a waxy matrix that does not readily dissolve in gastrointestinal fluids. Drug release is then controlled by the slow diffusion of the drug through this inert matrix.[10]

Characterization and Quality Control Protocols

Thorough characterization is a self-validating step to ensure the quality, stability, and efficacy of the formulated drug delivery system.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

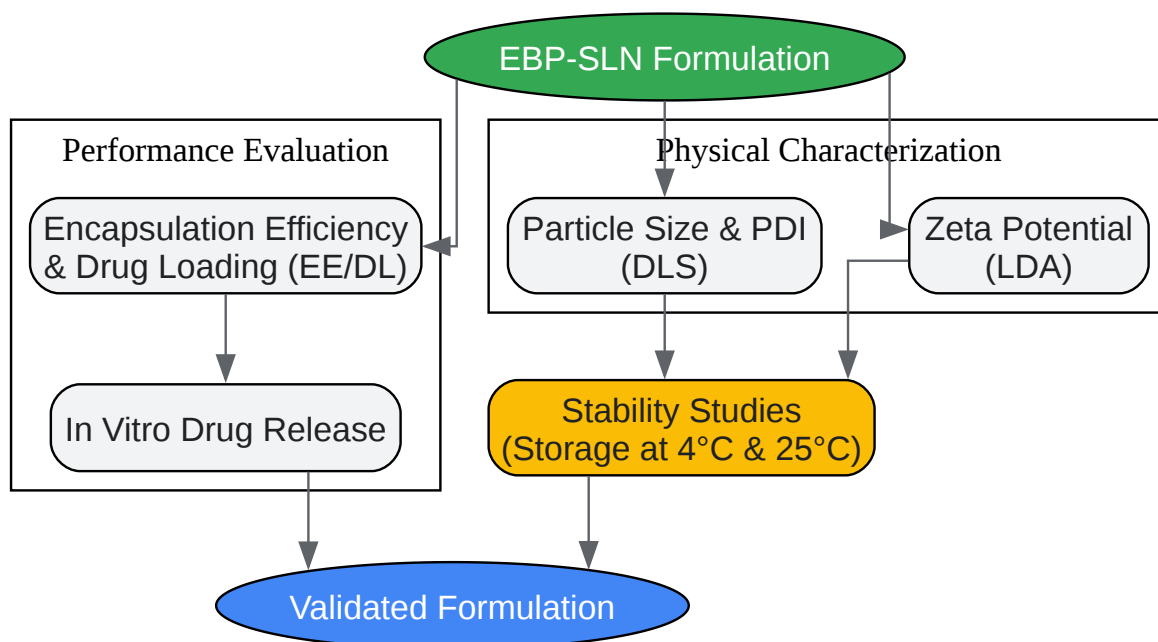
- Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for Zeta Potential.
- Method:
 - Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
 - Perform measurements at 25°C.
 - Analyze in triplicate.
- Trustworthiness Check: A successful formulation should exhibit a mean particle size in the range of 100-400 nm with a PDI < 0.3, indicating a narrow and homogenous size distribution. Zeta potential values of ± 30 mV or greater suggest good colloidal stability due to electrostatic repulsion.[13]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

- Technique: Indirect measurement using centrifugation and UV-Vis Spectroscopy or HPLC.

- Method:
 - Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
 - Centrifuge at high speed (e.g., 10,000 x g for 30 min) to separate the SLNs from the aqueous phase containing the free, unencapsulated drug.
 - Quantify the amount of free drug in the filtrate using a validated UV-Vis or HPLC method.
 - Calculate EE and DL using the following equations:
$$EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$$
$$DL (\%) = [(Total\ Drug - Free\ Drug) / Total\ Weight\ of\ Lipid + Drug] \times 100$$
- Expertise Insight: High EE (>80-90%) is desirable and is often achieved with hydrophobic drugs that have high affinity for the lipid matrix.

This diagram outlines the logical flow for validating the quality of the formulated SLNs.



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Caption: Logical workflow for the characterization of EBP-based SLNs.

Conclusion and Future Perspectives

N,N'-Ethylenebispalmitamide is a promising, high-potential excipient for modern drug delivery. Its favorable safety profile, thermal stability, and lipidic nature make it particularly well-suited for formulating Solid Lipid Nanoparticles to enhance the delivery of poorly soluble drugs. The protocols provided herein offer a robust starting point for researchers to explore and optimize EBP-based systems. Future research should focus on in-vivo evaluation of these formulations to confirm their biocompatibility and pharmacokinetic advantages, further solidifying the role of EBP in the pharmaceutical sciences.

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